![molecular formula C24H21F3N2O3 B303974 N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303974.png)
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, also known as STF-62247, is a small molecule inhibitor that targets the metabolic enzyme glucose transporter 1 (GLUT1). GLUT1 is overexpressed in many cancer cells and is essential for their survival, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide inhibits GLUT1, a membrane protein that transports glucose into cells. GLUT1 is overexpressed in many cancer cells and is essential for their survival. By inhibiting GLUT1, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide reduces glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased tumor growth and improved survival in preclinical models. N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the anti-tumor effects of other cancer therapies, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the anti-tumor effects of other cancer therapies. One limitation of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its limited bioavailability, which can limit its effectiveness in some cancer types.
Direcciones Futuras
There are several future directions for research on N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of GLUT1. Another direction is the investigation of the combination of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide with other cancer therapies, such as immunotherapy. Additionally, the use of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide as a diagnostic tool to identify GLUT1-overexpressing tumors may have clinical applications. Finally, the investigation of the role of GLUT1 in other diseases, such as diabetes and neurodegenerative disorders, may provide new avenues for therapeutic intervention.
Conclusion:
In conclusion, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is a promising small molecule inhibitor that targets the metabolic enzyme GLUT1 in cancer cells. Its specificity for cancer cells and ability to enhance the anti-tumor effects of other cancer therapies make it an attractive target for cancer therapy. Further research is needed to optimize its effectiveness and investigate its potential in other diseases.
Métodos De Síntesis
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis method involves a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-furylboronic acid, followed by coupling with a trifluoromethylbenzylamine and vinyl borate to form the key intermediate. This intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death. In vivo studies have demonstrated that N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer.
Propiedades
Nombre del producto |
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide |
---|---|
Fórmula molecular |
C24H21F3N2O3 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[[2-(trifluoromethyl)phenyl]methylamino]prop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H21F3N2O3/c1-15-9-10-17(12-16(15)2)22(30)29-21(13-19-7-5-11-32-19)23(31)28-14-18-6-3-4-8-20(18)24(25,26)27/h3-13H,14H2,1-2H3,(H,28,31)(H,29,30)/b21-13- |
Clave InChI |
SZYGTETXSNZVHG-BKUYFWCQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3C(F)(F)F)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.